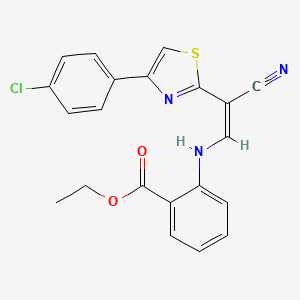

(Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Description

Properties

IUPAC Name |

ethyl 2-[[(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2S/c1-2-27-21(26)17-5-3-4-6-18(17)24-12-15(11-23)20-25-19(13-28-20)14-7-9-16(22)10-8-14/h3-10,12-13,24H,2H2,1H3/b15-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPRHQJLVNCQOS-QINSGFPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiazole ring: This can be achieved by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base to form 4-(4-chlorophenyl)thiazole.

Introduction of the cyanovinyl group: The thiazole derivative is then reacted with acrylonitrile under basic conditions to introduce the cyanovinyl group.

Coupling with ethyl 2-aminobenzoate: The final step involves coupling the cyanovinyl-thiazole intermediate with ethyl 2-aminobenzoate under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring or the benzoate ester.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole or benzoate derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a lead candidate for drug development due to its structural features that may enhance efficacy and safety profiles. Research indicates that similar compounds with thiazole nuclei demonstrate antimicrobial and anticancer activities. Specifically, compounds containing thiazole rings have been shown to inhibit bacterial lipid biosynthesis, suggesting potential applications in treating infections .

In biological research, (Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate has been investigated for its antimicrobial and anticancer properties. Studies have demonstrated that thiazole derivatives can exhibit significant activity against various cancer cell lines, including breast cancer cells . The mechanism of action typically involves interaction with specific biological targets, which can provide insights into their therapeutic applications.

Industrial Applications

In the industrial sector, this compound can serve as a building block for synthesizing specialty chemicals and agrochemicals. Its unique chemical structure allows for the development of products with specific functionalities tailored to meet industrial needs .

Case Studies and Research Findings

- Anticancer Activity : A study focused on thiazole derivatives revealed that compounds similar to this compound exhibited promising anticancer activity against breast cancer cell lines, highlighting its potential as a therapeutic agent .

- Antimicrobial Properties : Research has shown that similar thiazole-containing compounds possess antimicrobial properties by inhibiting bacterial growth through various mechanisms, including disrupting lipid biosynthesis .

- Synthesis Optimization : Ongoing studies aim to optimize the synthesis routes for improved yield and purity, which is crucial for advancing its applications in both research and industry .

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and cyanovinyl group are key structural features that enable the compound to bind to specific sites on the target molecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the thiazole ring and phenyl group but differs in the substituents and overall structure.

Benzofuran derivatives: These compounds have a benzofuran core and exhibit similar biological activities, such as antimicrobial and anticancer properties.

Uniqueness

(Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is unique due to its combination of a thiazole ring, cyanovinyl group, and benzoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

(Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a synthetic compound that exhibits a complex structure, incorporating a thiazole ring, a cyanovinyl moiety, and a benzoate ester. This article explores its biological activity based on available research findings, including potential therapeutic applications, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 2-[[(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate. Its molecular formula is C21H16ClN3O2S, and it possesses several functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 405.88 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazole ring from 4-chlorobenzaldehyde and thiourea, the introduction of the cyanovinyl group through reaction with acrylonitrile, and the final coupling with ethyl 2-aminobenzoate .

Antimicrobial Properties

Studies have indicated that compounds containing thiazole rings often exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. The thiazole moiety is believed to enhance the interaction with microbial cell membranes, leading to increased permeability and cell death .

Anticancer Activity

Research has highlighted the potential of thiazole-containing compounds in cancer therapy. For example, related thiazole derivatives have been investigated for their ability to inhibit tumor growth in vitro and in vivo through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that certain analogs could effectively downregulate oncogenes while upregulating tumor suppressor genes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications at various positions on the thiazole or benzoate rings can significantly influence its potency. For instance, substituents that enhance electron density on the aromatic rings have been shown to improve binding affinity to biological targets .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a chlorophenyl substituent exhibited superior activity compared to their unsubstituted counterparts .

- Cancer Cell Line Studies : In vitro testing on various cancer cell lines demonstrated that certain derivatives of this compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways .

Q & A

Basic: What synthetic strategies are recommended for preparing (Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate, and how can reaction yields be optimized?

Answer:

The synthesis of this compound can be approached via multi-step heterocyclic coupling. Key steps include:

- Thiazole ring formation : React 4-(4-chlorophenyl)thiazol-2-amine with ethyl cyanoacetate under acidic conditions (e.g., glacial acetic acid) to form the cyanovinyl intermediate .

- Coupling with benzoate : Introduce the ethyl 2-aminobenzoate moiety via nucleophilic substitution or condensation, ensuring stereochemical control for the Z-configuration.

- Optimization : Use reflux conditions in absolute ethanol with catalytic acetic acid (as in ) to improve yields. Purification via recrystallization or column chromatography is critical .

Basic: What spectroscopic and crystallographic techniques are most effective for confirming the Z-configuration and structural integrity of this compound?

Answer:

- NMR Spectroscopy : Analyze coupling constants in H NMR (e.g., for vinyl protons) to distinguish Z/E isomers. C NMR can confirm cyanovinyl and thiazole ring connectivity .

- X-ray Crystallography : Resolve the crystal structure to unambiguously confirm the Z-configuration and intramolecular hydrogen bonding (e.g., N–H···O interactions between the amino and ester groups) .

- FT-IR : Verify functional groups (e.g., C≡N stretch at ~2200 cm, ester C=O at ~1700 cm) .

Advanced: How can researchers design in vitro assays to evaluate the antimicrobial activity of this compound, and what controls are essential?

Answer:

- Assay Design :

- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., C. albicans), using standardized strains from ATCC .

- Dose-Response Curves : Use serial dilutions (1–128 µg/mL) in Mueller-Hinton broth. Measure minimum inhibitory concentration (MIC) via turbidity or resazurin assays .

- Controls :

- Positive : Ciprofloxacin (bacteria) and fluconazole (fungi).

- Negative : Solvent-only (e.g., DMSO ≤1%) and growth controls.

- Data Validation : Repeat assays in triplicate and compare with structurally similar thiazole derivatives (e.g., from ) .

Advanced: What computational methods are suitable for predicting the interaction of this compound with biological targets, such as bacterial enzymes?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like S. aureus dihydrofolate reductase (DHFR). Focus on key interactions:

- Cyanovinyl group with hydrophobic pockets.

- Thiazole ring π-stacking with aromatic residues .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM/PBSA) .

- Validation : Compare docking scores with experimental IC values from enzymatic assays (e.g., DHFR inhibition) .

Advanced: How should researchers address contradictions in biological activity data between this compound and its structural analogs?

Answer:

- Structural Analysis : Compare substituent effects using QSAR models. For example, electron-withdrawing groups (e.g., Cl on phenyl) may enhance membrane permeability but reduce solubility .

- Experimental Re-evaluation :

- Standardize assay conditions (e.g., pH, incubation time) to minimize variability.

- Test analogs under identical conditions to isolate substituent contributions .

- Meta-Analysis : Review literature on thiazole derivatives (e.g., ) to identify trends in MIC values versus substituent patterns .

Advanced: What strategies can be employed to study the environmental fate and ecotoxicological impact of this compound?

Answer:

- Degradation Studies :

- Hydrolytic Stability: Incubate at pH 3–9 (25–50°C) and monitor via HPLC to assess ester group lability .

- Photolysis: Expose to UV light (λ = 254 nm) and identify degradation products via LC-MS .

- Ecotoxicology :

- Algal Toxicity : Test on Chlorella vulgaris using OECD 201 guidelines (72-h growth inhibition) .

- Daphnia Assays : Evaluate acute toxicity (48-h LC) per OECD 202 .

- Modeling : Use EPI Suite to predict logP, bioaccumulation potential, and persistence .

Advanced: How can researchers establish a structure-activity relationship (SAR) for this compound’s anticancer potential?

Answer:

- SAR Framework :

- Core Modifications : Synthesize analogs with variations in the thiazole (e.g., 4-methyl substitution) or benzoate (e.g., nitro vs. methoxy groups) .

- Biological Testing : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Corrogate activity with structural features .

- Mechanistic Probes :

- Apoptosis: Measure caspase-3 activation via flow cytometry.

- Cell Cycle: Analyze DNA content with propidium iodide staining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.